molecular formula C10H9NO3 B6345975 3-(2-Methoxyphenyl)-1,2-oxazol-5-ol CAS No. 1354915-50-6

3-(2-Methoxyphenyl)-1,2-oxazol-5-ol

Cat. No.: B6345975
CAS No.: 1354915-50-6
M. Wt: 191.18 g/mol
InChI Key: WIBVABFPOYOXQR-UHFFFAOYSA-N
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Description

Significance of the Oxazole (B20620) and Isoxazole (B147169) Heterocyclic Systems in Chemical Synthesis and Research

Oxazole and isoxazole are five-membered aromatic heterocycles. rsc.orgresearchgate.net Oxazole features a nitrogen and an oxygen atom separated by a carbon, while isoxazole has adjacent nitrogen and oxygen atoms. rsc.orgwikipedia.org This structural variance imparts distinct physicochemical properties that chemists can exploit. These ring systems are integral to numerous natural products and synthetic compounds, serving as versatile scaffolds in organic synthesis. researchgate.netrsc.org Their derivatives are known to engage in various non-covalent interactions, including hydrogen bonding and π–π stacking, which is crucial for their biological activity. rsc.org

The significance of these heterocycles is underscored by their wide range of pharmacological applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.govsphinxsai.com The isoxazole nucleus, in particular, is a component of several commercially available drugs, highlighting its therapeutic relevance. rsc.orgnih.gov The development of novel synthetic routes, such as one-pot multicomponent reactions and cycloaddition strategies, continues to expand the library of accessible oxazole and isoxazole derivatives for further research. researchgate.netnih.gov

Structural Characteristics and Isomeric Considerations of 1,2-Oxazole (Isoxazole) Derivatives

A key structural consideration for isoxazol-5-ols is tautomerism. These compounds can exist in equilibrium with their keto tautomers, isoxazol-5(4H)-ones. nih.gov This keto-enol tautomerism is a fundamental concept where constitutional isomers are interconvertible. youtube.commasterorganicchemistry.com The position of this equilibrium can be influenced by factors such as the substituents on the ring and the solvent. nih.govmasterorganicchemistry.com For instance, the presence of bulky substituents or the polarity of the medium can favor one tautomer over the other. nih.gov Asymmetrical ketones can potentially form more than one enol tautomer, with stability often dictated by factors like conjugation and alkyl group substitution on the double bond. libretexts.org

The specific compound, 3-(2-Methoxyphenyl)-1,2-oxazol-5-ol, features a 2-methoxyphenyl group at the 3-position and a hydroxyl group at the 5-position. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can influence the electronic properties of the isoxazole ring. Its ortho position on the phenyl ring can also introduce steric effects, potentially influencing the molecule's conformation and its interactions with biological targets.

Contextualizing this compound within Substituted Isoxazol-5-ol Frameworks

Substituted isoxazol-5-ols and their tautomeric isoxazol-5(4H)-one forms are important classes of compounds with diverse biological activities. nih.govmdpi.com The synthesis of such frameworks is often achieved through the condensation of β-ketoesters with hydroxylamine (B1172632). nih.govmdpi.com The nature of the substituent at the 3-position, in this case, a 2-methoxyphenyl group, is crucial for defining the molecule's chemical space and potential applications.

The presence of an aryl group at the 3-position is a common feature in many biologically active isoxazole derivatives. researchgate.netnih.gov For example, various 3-aryl-isoxazole derivatives have been synthesized and investigated for their potential as anticancer agents. nih.govnih.gov The methoxy substituent on the phenyl ring is also a frequent modification in medicinal chemistry, often introduced to modulate a compound's solubility, metabolic stability, and receptor-binding affinity. While direct research on this compound is scarce, studies on analogous structures, such as 3-(4-methoxyphenyl) derivatives, provide insights into the potential properties of this compound class. biolmolchem.com

Identification of Current Research Gaps and Rationale for Focused Investigation of the Compound

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the isoxazol-5-ol core and the 2-methoxyphenyl substituent—are well-represented in chemical and medicinal chemistry research, their specific combination has not been a subject of focused investigation. Searches in major chemical databases yield limited to no entries for its synthesis, characterization, or biological evaluation.

The rationale for a dedicated investigation into this compound is threefold:

Novelty: The compound represents an unexplored area within the vast chemical space of isoxazole derivatives. Its unique substitution pattern may lead to novel chemical properties and biological activities.

Therapeutic Potential: Given the broad spectrum of biological activities associated with isoxazole derivatives, including anti-inflammatory and anticancer effects, this compound is a promising candidate for drug discovery programs. nih.govnih.gov The 2-methoxyphenyl group, in particular, is present in various pharmacologically active molecules.

Synthetic and Structural Chemistry: A focused study would provide valuable data on its synthesis, reactivity, and structural characteristics, including a detailed analysis of its tautomeric equilibrium. This information would contribute to a more comprehensive understanding of structure-activity relationships within the isoxazol-5-ol class of compounds.

The lack of data presents a clear opportunity for original research that could yield significant contributions to both fundamental and applied chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(12)14-11-8/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBVABFPOYOXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Methoxyphenyl 1,2 Oxazol 5 Ol

Retrosynthetic Analysis of the 1,2-Oxazol-5-ol Core and its Functionalization

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(2-Methoxyphenyl)-1,2-oxazol-5-ol, this analysis centers on the formation of the 5-hydroxyisoxazole ring and the regioselective placement of the 2-methoxyphenyl group.

Strategies for the Formation of the 5-Hydroxyisoxazole Ring System

The 5-hydroxyisoxazole core exists in tautomeric equilibrium with its more stable keto form, 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one. The primary retrosynthetic disconnection involves breaking the C-N and O-C bonds of the ring, which points to two key precursor types: a compound containing a hydroxylamine (B1172632) moiety (or its equivalent) and a three-carbon chain with carbonyl groups at positions 1 and 3.

This leads to the most common and direct synthetic strategy: the cyclocondensation of a β-ketoester with hydroxylamine. researchgate.netnih.gov In this approach, the hydroxylamine attacks the ketone and ester carbonyls of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable isoxazolone ring.

Alternative disconnections suggest a [3+2] cycloaddition pathway. This involves a nitrile oxide as the three-atom component (C-N-O) and an alkyne equivalent that can provide the remaining two carbon atoms and the hydroxyl functionality at the C5 position.

Approaches for Regioselective Introduction of the 2-Methoxyphenyl Moiety at Position 3

To ensure the 2-methoxyphenyl group is specifically located at the C3 position, the choice of starting material is crucial.

In the cyclocondensation approach , the required precursor is a β-ketoester bearing the 2-methoxyphenyl group adjacent to one of the carbonyls. The ideal starting material is ethyl (2-methoxybenzoyl)acetate . chemicalbook.comchemdad.com The reaction of this specific β-ketoester with hydroxylamine directs the formation of the desired 3-(2-methoxyphenyl) regioisomer.

In the cycloaddition approach , the 2-methoxyphenyl group must be part of the nitrile oxide. Therefore, 2-methoxybenzonitrile (B147131) oxide would be generated in situ from 2-methoxybenzaldoxime or 2-methoxybenzohydroximoyl chloride. The regioselectivity of the cycloaddition with the chosen alkyne then determines the final substitution pattern.

Established and Emerging Synthetic Routes for Related Isoxazoles

While direct synthesis of this compound is best achieved via condensation, a broader understanding of isoxazole (B147169) synthesis provides alternative and versatile routes.

Cycloaddition Reactions for Isoxazole Ring Construction

The 1,3-dipolar cycloaddition reaction is a powerful and widely used method for constructing the isoxazole ring. nih.gov This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. nih.govedu.krd

To synthesize a 3,5-disubstituted isoxazole, a terminal alkyne is reacted with a nitrile oxide. The regioselectivity can be an issue, often yielding a mixture of 3,4- and 3,5-disubstituted isomers. However, reaction conditions can be optimized to favor the desired product. mdpi.comnih.gov For the target molecule, 2-methoxybenzonitrile oxide would be reacted with an acetylene (B1199291) equivalent bearing a masked hydroxyl group.

Reaction Type Reactants Key Features Typical Outcome
1,3-Dipolar CycloadditionNitrile Oxide + AlkyneForms the isoxazole core in a single step.Can produce mixtures of regioisomers (3,4- and 3,5-disubstituted).
Intramolecular CycloadditionTethered Nitrile Oxide and Alkyne/AlkeneHigh efficiency for creating fused heterocyclic systems.Regiochemistry is controlled by the linker.

Metal-Catalyzed Coupling Reactions in Isoxazole Synthesis (e.g., Cu(I)-catalyzed methods)

Transition metal catalysis, particularly with copper(I), has significantly improved the regioselectivity and efficiency of isoxazole synthesis. rsc.org The copper(I)-catalyzed cycloaddition of terminal alkynes and in situ generated nitrile oxides is a prominent example, reliably producing 3,5-disubstituted isoxazoles. acs.orgacs.orgnih.gov

The proposed mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide. This method is often performed as a one-pot procedure, starting from an aldehyde which is converted to an aldoxime, then to a nitrile oxide, and finally reacted with the alkyne in the presence of a copper(I) catalyst. acs.orgresearchgate.net This approach avoids the isolation of unstable nitrile oxide intermediates and generally provides good to excellent yields.

Table of Copper-Catalyzed Isoxazole Synthesis:

Catalyst SystemReactant 1Reactant 2Key Advantage
CuSO₄/Copper turningsTerminal AlkyneIn situ generated Nitrile Oxide (from aldoxime)High regioselectivity for 3,5-disubstitution. acs.org
Cu(OAc)₂Enone Oxime(Intramolecular)Direct synthesis via oxidative C-O bond formation. rsc.org
Cu/Al₂O₃ (mechanochemical)Terminal AlkyneHydroxyimidoyl ChlorideSolvent-free, scalable, and efficient. nih.gov

Condensation and Cyclodehydration Approaches

The most direct and classical route to 3-substituted-1,2-oxazol-5-ols is the condensation of β-dicarbonyl compounds with hydroxylamine, followed by cyclodehydration. researchgate.net This method is highly effective for the synthesis of the target molecule.

One-Pot Synthetic Procedures for Isoxazole Scaffolds

One-pot, multi-component reactions (MCRs) are highly efficient for synthesizing complex heterocyclic compounds like isoxazoles from simple starting materials in a single step. nih.gov These procedures are advantageous due to their atom economy, process simplification, and often environmentally friendly conditions. mdpi.com

A common one-pot strategy for synthesizing related isoxazol-5(4H)-one derivatives, the tautomeric form of isoxazol-5-ols, involves the three-component condensation of an aromatic aldehyde, hydroxylamine hydrochloride, and a β-ketoester, such as ethyl acetoacetate. nih.govorientjchem.orgniscpr.res.in For the target compound, this would involve reacting 2-methoxybenzaldehyde, hydroxylamine hydrochloride, and a suitable active methylene (B1212753) compound in the presence of a catalyst. Various catalysts, including citric acid and sodium malonate, have been shown to be effective in aqueous media at room temperature. orientjchem.orgniscpr.res.in

Another powerful one-pot method is the 1,3-dipolar cycloaddition. This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile. For instance, an aromatic aldehyde like 2-methoxybenzaldehyde can be condensed with hydroxylamine to form the corresponding aldoxime. mdpi.com This aldoxime is then oxidized in situ to generate 2-methoxybenzonitrile oxide, which subsequently undergoes a cycloaddition reaction to form the isoxazole ring. mdpi.com The use of ultrasound cavitation has been reported to enhance the efficiency of such one-pot syntheses, leading to high yields in green solvents like water. mdpi.com

These methods highlight key principles of green chemistry, including the use of obtainable precursors, mild reaction conditions, simple work-up procedures, and the reduction of waste. mdpi.com

Precursor Chemistry and Synthesis of Key Intermediates (e.g., α,β-unsaturated compounds, oximes)

The synthesis of this compound relies on the preparation of key acyclic intermediates, primarily oximes and α,β-unsaturated carbonyl compounds.

Oximes: Oximes are critical precursors for isoxazole synthesis. The required 2-methoxybenzaldehyde oxime can be readily prepared by reacting 2-methoxybenzaldehyde with hydroxylamine hydrochloride. rsc.org This reaction is typically carried out in a mixture of water and ethanol with a base, such as sodium hydroxide, to neutralize the hydrochloride and facilitate the condensation. rsc.org The resulting oxime can be isolated or, more commonly in one-pot procedures, converted directly into a reactive intermediate like a nitrile oxide or a hydroxyimidoyl chloride. mdpi.comrsc.org These intermediates are then cyclized to form the isoxazole ring. rsc.org

α,β-Unsaturated Compounds: The reaction between α,β-unsaturated carbonyl compounds (like chalcones) and hydroxylamine is a classic and widely used method for preparing isoxazolines, which can be precursors to isoxazoles. nih.govresearchgate.net A relevant α,β-unsaturated ketone precursor for the target molecule can be synthesized via a Claisen-Schmidt condensation. nih.gov This would involve the base-catalyzed reaction of 2-methoxybenzaldehyde with an appropriate ketone. The resulting chalcone-like intermediate can then be cyclized with hydroxylamine hydrochloride in an alkaline medium to yield the corresponding isoxazoline (B3343090). nih.gov

Optimization of Reaction Conditions, Catalytic Systems, and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and environmental impact. Key variables include the choice of catalyst, solvent, base, and temperature.

Catalytic Systems: A wide range of catalysts can be employed for isoxazole synthesis. For three-component condensations leading to isoxazol-5(4H)-ones, mild organocatalysts are effective. Studies have shown that catalysts like sodium malonate (10 mol%) and citric acid can afford excellent yields in water at room temperature. orientjchem.orgniscpr.res.in In mechanochemical syntheses, which are solvent-free, a recyclable Cu/Al2O3 nanocomposite has been used to catalyze the 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides. rsc.org For cycloisomerization reactions of α,β-acetylenic oximes, gold catalysts like AuCl3 have proven effective. organic-chemistry.org

Solvents and Bases: The choice of solvent and base significantly influences reaction outcomes. Aqueous medium is often preferred as a green solvent for multicomponent reactions. mdpi.comnih.gov In other cases, solvents like dichloromethane (DCM), methanol, or tetrahydrofuran (THF) are used. acs.org The selection of the base is also critical; inorganic bases such as sodium carbonate (Na2CO3) and sodium bicarbonate (NaHCO3) or organic bases like N,N-diisopropylethylamine (DIPEA) are commonly used to promote the reaction, with the choice affecting reaction rates and yields. nih.gov

Optimization of Reaction Parameters: Systematic optimization involves varying one parameter at a time to determine its effect on the yield. For example, in the synthesis of oxazoles, a related heterocycle, the base was screened, with DMAP providing a significantly higher yield than DBU or DIPEA. Further optimization of the amount of base and reaction temperature led to a near-quantitative yield. acs.org

Below is an interactive table summarizing typical optimization parameters for isoxazole synthesis based on related literature.

Parameter Variation Effect on Yield/Reaction Time Reference
Catalyst None vs. Citric AcidUse of citric acid significantly improves yield in a three-component reaction. orientjchem.org
Solvent DCM, DMSO, THF, DioxaneDCM was found to be the optimal solvent for a specific oxazole (B20620) synthesis, providing the highest yield. acs.org
Base NaHCO₃, Na₂CO₃, DIPEA, TEADIPEA provided superior results in the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium. nih.gov
Temperature Room Temp vs. 40 °C vs. 60 °CIncreasing temperature from room temp to 40 °C dramatically increased the yield from 70% to 96%. acs.org
Method Stirring vs. UltrasoundUltrasound cavitation can accelerate the reaction and improve yields in one-pot syntheses. mdpi.com

Considerations for Scalable Synthesis and Process Chemistry

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact.

Scalable Methodologies: Mechanochemical synthesis using ball-milling offers a scalable and environmentally friendly alternative to traditional solvent-based methods. rsc.org This technique eliminates the need for bulk solvents, reducing waste and simplifying product isolation. Solvent-free syntheses of 3,5-isoxazoles have been developed using this approach, demonstrating its potential for industrial application. rsc.org

Green Chemistry Principles: For large-scale synthesis, adherence to green chemistry principles is paramount. This includes maximizing atom economy, utilizing green solvents like water or glycerol, and employing energy-efficient methods such as ultrasound or microwave irradiation. nih.govmdpi.com The development of protocols that operate at ambient temperature and pressure further contributes to a more sustainable manufacturing process. niscpr.res.inmdpi.com The successful gram-scale synthesis of related heterocyclic compounds has been demonstrated, emphasizing the practical utility of optimized transformations in pharmaceutical applications. acs.org

Advanced Analytical Characterization of 3 2 Methoxyphenyl 1,2 Oxazol 5 Ol

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods provide detailed information regarding the molecular structure, connectivity, and electronic nature of a compound. The following techniques are critical for the complete characterization of 3-(2-Methoxyphenyl)-1,2-oxazol-5-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Two-Dimensional (2D) Techniques (e.g., COSY, HMQC, HMBC) for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments would be required for complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 2-methoxyphenyl group, the methoxy (B1213986) protons, the isoxazole (B147169) ring proton, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern on the phenyl ring.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Key signals would include those for the carbons of the isoxazole ring, the aromatic carbons, and the methoxy carbon. The chemical shifts of the isoxazole ring carbons are particularly diagnostic of the ring's electronic structure.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, helping to assign adjacent protons within the 2-methoxyphenyl substituent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available NMR data for this compound to populate a data table at this time.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound and, from that, its elemental composition. For this compound (molecular formula C₁₀H₉NO₃), HRMS would provide an exact mass measurement with a high degree of accuracy (typically to within a few parts per million). This data serves as a stringent confirmation of the compound's molecular formula, distinguishing it from other potential isomers.

Detailed experimental HRMS data for this specific compound is not currently available in the public domain.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H stretch (aromatic and aliphatic): Signals typically appearing just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methoxy group's C-H bonds.

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the isoxazole and phenyl rings.

C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the methoxy group and the hydroxyl group.

A specific IR spectrum for this compound is not available in surveyed databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. The spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the conjugated system formed by the phenyl ring and the isoxazole moiety. The position and intensity of these absorptions can be influenced by the solvent and the pH, especially due to the presence of the acidic hydroxyl group.

Publicly accessible UV-Vis spectral data for this compound could not be located.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity of a chemical compound. A validated HPLC method would involve the selection of an appropriate stationary phase (e.g., C18) and a mobile phase that provides good resolution between the main compound peak and any potential impurities. By using a suitable detector (e.g., UV-Vis), the area of the peak corresponding to this compound can be compared to the total area of all peaks to provide a quantitative measure of its purity. This technique is also invaluable for the isolation and purification of the compound on a preparative scale.

Specific HPLC method parameters and chromatograms for this compound are not documented in the available scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a molecule such as this compound, which may exhibit limited volatility, derivatization is often a necessary step to enhance its amenability to GC analysis. More critically, GC-MS is invaluable for studying the thermal degradation products that may form in the heated GC inlet or during other thermal processes.

High temperatures in the GC inlet can induce thermal degradation of susceptible molecules. nih.govau.dk For isoxazole-containing compounds, thermal stress can lead to ring cleavage and the formation of smaller, more volatile fragments. The study of sulfamethoxazole, which features an isoxazole ring, revealed thermal degradation products such as aniline (B41778) and 3-amino-5-methylisoxazole, indicating the lability of the heterocyclic core under thermal stress. researchgate.net

Hypothetical Degradation and Fragmentation:

The thermal degradation of this compound would likely involve the fragmentation of the isoxazole ring and the cleavage of the bond connecting it to the methoxyphenyl group. The resulting mass spectrum would be expected to show characteristic fragments. General fragmentation patterns in mass spectrometry are influenced by the functional groups present in the molecule. libretexts.org For this compound, key fragmentation pathways could include:

Cleavage of the isoxazole ring: This could lead to the formation of nitrile oxides or other reactive intermediates that subsequently rearrange.

Loss of the methoxy group (-OCH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds.

Fragmentation of the phenyl ring: Producing characteristic aromatic fragments.

The differentiation of positional isomers, such as the 2-methoxyphenyl group in the target compound, is also achievable with GC-MS, often aided by derivatization to enhance chromatographic separation and produce distinct mass spectra. nih.gov

Illustrative GC-MS Data for a Hypothetical Degradation Product:

The following table illustrates potential degradation products of this compound and their expected mass spectral data, based on common fragmentation patterns of related structures.

Potential Degradation Product Molecular Formula Molecular Weight ( g/mol ) Key Mass-to-Charge Ratios (m/z) Notes
2-MethoxyphenolC₇H₈O₂124.14124, 109, 94, 81, 65Resulting from cleavage of the bond to the isoxazole ring.
2-Methoxybenzonitrile (B147131)C₈H₇NO133.15133, 118, 103, 90, 76A potential rearrangement product from isoxazole ring opening.
AnilineC₆H₇N93.1393, 77, 66, 51A possible fragment if the isoxazole ring undergoes complex rearrangement and cleavage.

This table is illustrative and based on the analysis of structurally similar compounds. Actual degradation products and fragmentation patterns for this compound would require experimental verification.

X-ray Crystallography for Solid-State Conformational and Packing Analysis

X-ray crystallography provides unequivocal proof of molecular structure, including the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, analysis of related isoxazole derivatives can provide significant insight into its likely solid-state conformation and crystal packing.

Expected Solid-State Features:

For this compound, the key conformational features would be the planarity of the isoxazole ring and the rotational freedom around the single bond connecting it to the 2-methoxyphenyl group. The presence of the hydroxyl group at the 5-position of the isoxazole ring and the methoxy group on the phenyl ring introduces the potential for significant hydrogen bonding and other non-covalent interactions, which would dominate the crystal packing. Hydrogen bonds of the type O-H···N or O-H···O are highly probable, leading to the formation of dimers, chains, or more complex three-dimensional networks. nih.gov

Illustrative Crystallographic Data for a Related Substituted Isoxazole:

The following table presents representative crystallographic data from a published study on a substituted isoxazole, 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole, to illustrate the type of information obtained from an X-ray crystallographic analysis. scispace.com

Crystallographic Parameter Illustrative Value (from a related compound)
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9350(6)
b (Å)10.1850(14)
c (Å)14.8270(2)
α (°)104.938(4)
β (°)97.960(8)
γ (°)90.933(6)
Volume (ų)856.4(2)
Z (molecules per unit cell)2
Key Intermolecular InteractionsC–H···O hydrogen bonds

This data is from a structurally related but different molecule and serves to illustrate the parameters determined in a crystallographic study. The actual crystallographic data for this compound would need to be determined experimentally.

Mechanistic Chemical Studies and Reactivity Profile of 3 2 Methoxyphenyl 1,2 Oxazol 5 Ol

Prototropic Tautomerism of the 1,2-Oxazol-5-ol Moiety

Prototropic tautomerism, the migration of a proton, is a fundamental characteristic of the 1,2-oxazol-5-ol ring. This gives rise to an equilibrium between different tautomeric forms, primarily the keto and enol forms.

Investigation of Keto-Enol Tautomeric Equilibria in Solution and Solid State

In solution, the equilibrium between the tautomers is dynamic. NMR spectroscopy is a powerful tool for studying such equilibria. researchgate.net The presence of distinct signals for each tautomer in 1H and 13C NMR spectra, or the observation of averaged signals, can provide information about the position of the equilibrium and the rate of interconversion. For analogous systems, the keto form is often found to be the more stable tautomer in solution. orientjchem.org

Table 1: Possible Tautomeric Forms of 3-(2-Methoxyphenyl)-1,2-oxazol-5-ol

Tautomeric FormStructureKey Features
Enol Form This compoundAromatic isoxazole (B147169) ring with a hydroxyl group at position 5.
Keto Form 3-(2-Methoxyphenyl)isoxazol-5(4H)-oneIsoxazolone ring with a carbonyl group at position 5 and a proton at position 4.

Influence of Solvent Polarity and pH on Tautomeric Preferences

The position of the keto-enol equilibrium is highly dependent on the solvent environment. nih.govnih.gov Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. For instance, in a study of β-ketonitriles, the tautomeric equilibrium was shown to be significantly influenced by the solvent's ability to form hydrogen bonds. najah.edu It is expected that for this compound, polar protic solvents would favor the hydroxy (enol) form due to hydrogen bonding with the hydroxyl group. Conversely, nonpolar solvents might favor the less polar keto form.

The pH of the solution also plays a crucial role. The acidity of the hydroxyl proton in the enol form and the C4-proton in the keto form will influence the position of the equilibrium. The pKa of the hydroxyl group in phenols is around 10, and this can be influenced by substituents on the ring. youtube.com The acidity of the C-H bond in the keto form is generally lower. In acidic or basic conditions, the interconversion between tautomers is often catalyzed. libretexts.org Under basic conditions, deprotonation can lead to a resonance-stabilized anion, which can be protonated at either the oxygen or the carbon, thus facilitating the equilibrium.

Reactivity of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, but its reactivity is influenced by the presence of the electronegative oxygen and nitrogen atoms, which makes it π-deficient. researchgate.net This influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Substitution Patterns at Ring Positions

Electrophilic aromatic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature. researchgate.net When it does occur, the position of substitution is directed by the existing substituents. For this compound, the electron-donating 2-methoxyphenyl group at position 3 and the hydroxyl group at position 5 would activate the ring towards electrophiles, although the inherent low reactivity of the isoxazole ring remains a factor. Position 4 is the most likely site for electrophilic attack due to activation from the adjacent hydroxyl group (in the enol form).

Nucleophilic substitution is more common for isoxazoles, particularly when a good leaving group is present. In the case of this compound, the hydroxyl group at C5 could potentially be converted into a better leaving group, making this position susceptible to nucleophilic attack.

Ring-Opening and Ring-Closing Reactions of the Isoxazole Core

The isoxazole ring can undergo ring-opening reactions under various conditions. Reductive cleavage of the N-O bond is a common transformation, often leading to β-aminoenones or other functionalized acyclic compounds. This reactivity is a key feature in the use of isoxazoles as synthetic intermediates. researchgate.net For example, catalytic hydrogenation can lead to the cleavage of the N-O bond.

Ring-opening can also be initiated by nucleophilic attack, especially at the C5 position, leading to the formation of an open-chain intermediate. Subsequent reactions can then lead to different products. A study on the ring-opening of dihydroisoxazoles demonstrated a biocatalytic asymmetric approach to afford chiral β-hydroxy nitriles. researchgate.net

Chemical Reactivity of the 2-Methoxyphenyl Substituent

The 2-methoxyphenyl group attached to the isoxazole ring also exhibits its own characteristic reactivity. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution on the benzene (B151609) ring. wikipedia.org

Therefore, electrophilic attack on the 2-methoxyphenyl ring of this compound is expected to occur primarily at the positions ortho and para to the methoxy group (positions 4' and 6' relative to the isoxazole ring). However, the isoxazole ring itself acts as a deactivating group, which will moderate the activating effect of the methoxy group. The steric hindrance from the adjacent isoxazole ring may also influence the regioselectivity of the substitution.

The methoxy group itself can also be a site of reaction. For instance, it can be cleaved under strong acidic conditions to yield the corresponding phenol. Additionally, the methoxy group can direct ortho-lithiation, providing a route to further functionalization of the phenyl ring.

Table 2: Summary of Predicted Reactivity

Reaction TypeReagent/ConditionsPredicted Major Product/OutcomeRationale
Electrophilic Substitution (Isoxazole Ring) Electrophile (e.g., Br2)Substitution at C4Activation by the C5-hydroxyl group.
Ring Opening (Reductive) H2/PdCleavage of the N-O bond, formation of an acyclic compound.Common reactivity of isoxazoles.
Electrophilic Substitution (Phenyl Ring) Electrophile (e.g., HNO3)Substitution at positions 4' and 6' of the phenyl ring.Ortho-, para-directing effect of the methoxy group. wikipedia.org
Ether Cleavage Strong acid (e.g., HBr)Cleavage of the methoxy group to a hydroxyl group.Standard reaction of aryl ethers.

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) on the phenyl ring is a key site for chemical modification. One of the primary transformations is demethylation to yield the corresponding phenolic derivative, 3-(2-hydroxyphenyl)-1,2-oxazol-5-ol. This reaction is typically achieved using strong Lewis acids like aluminum chloride or boron tribromide, or through nucleophilic cleavage with reagents like hydrogen iodide or lithium iodide. The choice of reagent can be critical to avoid undesired reactions on the isoxazole ring.

Furthermore, the methoxy group can influence the reactivity of the phenyl ring itself. The oxygen atom's lone pairs can be protonated or coordinate to Lewis acids, which can modulate the electronic properties of the aromatic system and potentially direct the course of certain reactions. stackexchange.com

TransformationReagentsProductNotes
DemethylationBBr₃, AlCl₃, HI3-(2-hydroxyphenyl)-1,2-oxazol-5-olCleavage of the methyl ether to form a phenol.
OxidationStrong oxidizing agentsPotential for side-chain oxidationThe methoxy group is generally stable, but harsh conditions can lead to degradation.

Table 1: Potential Transformations of the Methoxy Group

Aromatic Reactivity of the Phenyl Ring

The 2-methoxyphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. The methoxy group is an ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to it. Given that the isoxazole ring is at the ortho position, further substitution will be directed to the positions ortho and para to the methoxy group, which are the 4- and 6-positions of the phenyl ring. rsc.org

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. stackexchange.com The specific regioselectivity will be influenced by steric hindrance from the adjacent isoxazole ring.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄3-(2-Methoxy-4-nitrophenyl)-1,2-oxazol-5-ol and 3-(2-Methoxy-6-nitrophenyl)-1,2-oxazol-5-ol
BrominationBr₂, FeBr₃3-(4-Bromo-2-methoxyphenyl)-1,2-oxazol-5-ol and 3-(6-Bromo-2-methoxyphenyl)-1,2-oxazol-5-ol
Friedel-Crafts AcylationRCOCl, AlCl₃3-(4-Acyl-2-methoxyphenyl)-1,2-oxazol-5-ol and 3-(6-Acyl-2-methoxyphenyl)-1,2-oxazol-5-ol

Table 2: Predicted Aromatic Reactivity of the Phenyl Ring

Regioselectivity and Stereoselectivity in Chemical Transformations

The synthesis of isoxazole derivatives often allows for a high degree of regioselectivity. For instance, the reaction of β-enamino diketones with hydroxylamine (B1172632) hydrochloride can be controlled by varying reaction conditions to yield specific regioisomers. rsc.org Similarly, the [3+2] cycloaddition of nitrile oxides with alkynes is a common and often regioselective method for forming the isoxazole ring. organic-chemistry.orgnih.govnih.gov The substituents on both the nitrile oxide and the alkyne play a crucial role in directing the regiochemical outcome.

In the context of this compound, if synthesized via a cycloaddition pathway, the regiochemistry would be established during the ring-forming step. For reactions involving the pre-formed molecule, the inherent directing effects of the methoxy group and the isoxazole ring will govern regioselectivity in electrophilic substitutions.

Stereoselectivity becomes relevant when chiral centers are introduced. For example, reactions at the C4 position of the isoxazole ring could potentially create a stereocenter. The stereochemical outcome of such reactions would depend on the reaction mechanism and the presence of any chiral catalysts or auxiliaries. While specific studies on this compound are not available, research on other isoxazolidinones has shown that catalytic asymmetric reactions can be employed to achieve high enantioselectivity. jst.go.jp

Degradation Pathways and Chemical Stability under Various Conditions

The stability of the isoxazole ring is a critical factor in its application. The N-O bond is known to be the weakest link in the ring and is susceptible to cleavage under certain conditions. wikipedia.org

pH and Temperature: Studies on related isoxazole derivatives, such as leflunomide (B1674699), have shown that the isoxazole ring is generally stable at acidic and neutral pH at room temperature. However, it can undergo base-catalyzed ring opening, which is accelerated at higher temperatures. researchgate.net For instance, the decomposition of leflunomide to its active metabolite occurs more rapidly at pH 10 and 37°C compared to 25°C. researchgate.net A similar sensitivity to basic conditions can be anticipated for this compound.

Photodegradation: Isoxazoles can undergo photolytic degradation. UV irradiation can cause the cleavage of the weak N-O bond, leading to rearrangement to an oxazole (B20620) via an azirine intermediate. wikipedia.org The rate of photodegradation can be influenced by the presence of photosensitizers or reactive oxygen species. researchgate.net

Thermal Decomposition: Thermal decomposition of isoxazolines, closely related structures, has been shown to result in cleavage of the ring to form smaller molecules like acetaldehyde (B116499) and aromatic nitriles. researchgate.net The stability of the isoxazole ring in this compound under thermal stress would likely involve similar fragmentation pathways.

ConditionEffect on StabilityDegradation Products (by analogy)
Acidic pH (e.g., pH 4)Generally stable-
Neutral pH (e.g., pH 7.4)Generally stable-
Basic pH (e.g., pH 10)Prone to ring openingCyano-enol derivatives
UV IrradiationPhotolytic cleavage of N-O bondOxazole derivatives, azirine intermediates
High TemperatureThermal decompositionFragmentation into smaller molecules

Table 3: Predicted Chemical Stability under Various Conditions

Investigation of Molecular Interactions and Structure Activity Relationships Sar Preclinical Focus

Principles for SAR Studies of Isoxazole (B147169) and Related Heterocyclic Scaffolds

The isoxazole ring is a five-membered heterocyclic structure containing adjacent nitrogen and oxygen atoms. mdpi.com This scaffold is a popular choice in the development of new drug candidates due to its presence in a wide array of biologically active compounds. mdpi.comnih.gov SAR studies for isoxazole derivatives are fundamental to understanding how chemical structure translates to biological activity and for optimizing lead compounds. dundee.ac.uk These studies systematically alter different parts of the molecule to determine which groups are essential for its desired effects.

Key principles in the SAR of isoxazoles include:

Nature of Substituents: The type of chemical group attached to the scaffold significantly impacts activity. The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3) or chloro (-Cl), has been shown to increase the antimicrobial and anticancer activity of some isoxazole derivatives. rsc.org Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) can enhance anticancer activity in other contexts. mdpi.comnih.gov The effect of a substituent often depends on the specific biological target and the rest of the molecular structure.

Physicochemical Properties: The isoxazole ring itself is electron-rich, and its weak nitrogen-oxygen bond can be susceptible to cleavage, making it a versatile synthetic intermediate. mdpi.comrsc.org Modifications to the substituents can fine-tune properties like lipophilicity (fat solubility) and hydrogen bonding capacity, which are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net For example, while non-polar groups can enhance antifungal activity, the presence of a hydroxyl (-OH) group on an attached benzene (B151609) ring was found to significantly decrease it in one study. mdpi.comnih.gov

The overarching goal of SAR studies is to build a comprehensive model of how the isoxazole molecule interacts with its target, guiding the rational design of more potent and selective therapeutic agents. berkeley.eduresearchgate.net

Role of the 2-Methoxyphenyl Substituent in Molecular Recognition and Binding

The 2-methoxyphenyl group attached to the C3 position of the isoxazole ring plays a pivotal role in defining the compound's interaction profile. Its influence stems from a combination of steric and electronic factors.

The methoxy group (-OCH3) is an interesting functional group because it exerts two opposing electronic effects:

-I (Inductive) Effect: Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma bond. quora.com

+R (Resonance) Effect: The lone pair of electrons on the oxygen atom can be donated into the pi-system of the benzene ring, increasing electron density at the ortho and para positions. quora.comlibretexts.org

In the case of the 2-methoxyphenyl (or ortho-methoxyphenyl) substituent, the methoxy group's proximity to the point of attachment to the isoxazole ring introduces significant steric bulk. acs.orgacs.org This steric hindrance can influence the conformation of the molecule by restricting the rotation around the bond connecting the phenyl ring and the isoxazole ring. This fixed orientation can be crucial for fitting into a specific binding pocket of a target protein. nih.gov The steric and electronic properties of substituents can dictate the connectivity and final arrangement of a molecule's interactions with a metal center or receptor. nih.gov

The position of the methoxy group on the phenyl ring dramatically alters its influence on the molecule's properties and, consequently, its biological activity. quora.com

When the methoxy group is at the ortho position (as in the title compound), both its steric and electronic effects are pronounced. The steric hindrance is at its maximum, potentially forcing a specific dihedral angle between the phenyl and isoxazole rings. This can be beneficial if that conformation is the "active" one for receptor binding.

In contrast, a para-methoxy substituent is located further from the isoxazole ring. Its steric influence on the ring's orientation is minimal. However, its +R (resonance) effect, which donates electron density to the ring system, is still strong. libretexts.org A meta-methoxy substituent has a negligible resonance effect but still exerts an electron-withdrawing inductive effect. quora.com

Studies on different molecular scaffolds have illustrated these differences. For example, in a series of chalcones, which are precursors to some isoxazoles, derivatives with a para-methoxy group were synthesized and evaluated. sigmaaldrich.com Research on other heterocyclic compounds has also shown that moving a substituent between the ortho, meta, and para positions can lead to significant changes in biological activity, highlighting the coinfluence of electronic and steric effects. acs.org The choice of substituent position is therefore a critical element in drug design.

Substituent PositionDominant Electronic Effect(s)Relative Steric HindrancePotential Impact on Binding
ortho-methoxy-I (Inductive), +R (Resonance)HighForces specific conformation, potentially enhancing binding affinity through an optimal fit.
meta-methoxy-I (Inductive) onlyLowAlters electron density on the phenyl ring, primarily through induction, affecting electrostatic interactions.
para-methoxy-I (Inductive), +R (Resonance)MinimalStrongly influences the electronics of the entire ring system without significant steric clash, affecting long-range interactions.

Influence of the 5-Hydroxyl Group on Molecular Interactions

The hydroxyl (-OH) group at the C5 position of the isoxazole ring is a key functional group that significantly influences the compound's ability to interact with biological targets.

In crystal structures of related 5-hydroxy-4,5-dihydroisoxazoles, the hydroxyl group has been shown to invariably participate in hydrogen bonding, often with the nitrogen atom of an adjacent isoxazole ring, governing the crystal packing structure. researchgate.net This inherent propensity for hydrogen bonding is a key consideration in drug design, as these interactions can anchor the molecule in the correct orientation for a biological effect. nih.gov

5-Hydroxyisoxazoles can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly by the migration of a proton. For 3-substituted-5-hydroxyisoxazoles, a key equilibrium exists between the 5-hydroxy form (enol-like) and the isoxazol-5(4H)-one form (keto-like).

The equilibrium between these tautomers can be influenced by the solvent and the electronic nature of the substituents. mdpi.com The different tautomers present distinct shapes and hydrogen bonding patterns.

The 5-hydroxyisoxazole form presents an aromatic ring with an acidic hydroxyl group.

The isoxazol-5(4H)-one form has a non-aromatic ring with a carbonyl group (C=O) that is an excellent hydrogen bond acceptor and a proton on the C4 carbon.

The ability to exist in multiple tautomeric forms means the molecule can adapt to the electronic environment of a receptor's binding site. One tautomer might bind more favorably than another, or the interconversion itself might be part of the binding mechanism. mdpi.com Understanding the predominant tautomeric form under physiological conditions is crucial for accurately predicting how the molecule will interact with its biological target.

Mechanistic Insights from In Vitro Molecular Binding Studies (e.g., Enzyme-Ligand Interactions, Protein Binding Mechanisms)

Direct in vitro molecular binding studies for 3-(2-Methoxyphenyl)-1,2-oxazol-5-ol are not described in the current body of scientific literature. Research on analogous structures, however, provides a foundation for potential molecular targets. For instance, various substituted isoxazole derivatives have been evaluated for their binding affinity to a range of enzymes and receptors.

Studies on other isoxazole-containing compounds have demonstrated their potential to interact with enzymes such as cyclooxygenases (COX) and various protein kinases. For example, isoxazole-carboxamide derivatives have been assessed for their inhibitory activity against COX-1 and COX-2 enzymes. This suggests that the isoxazole scaffold can be accommodated within the active sites of these enzymes, forming critical binding interactions.

Furthermore, the immunomodulatory properties observed in some isoxazole derivatives point towards potential interactions with proteins involved in immune signaling pathways. However, without specific binding assays for this compound, its precise molecular targets and the nature of these interactions, whether as an inhibitor, agonist, or antagonist, remain speculative.

Ligand-Target Interaction Modeling through Molecular Docking Simulations

In the absence of experimental data, molecular docking simulations serve as a valuable computational tool to predict the potential binding modes and affinities of this compound with various biological targets. Such in silico studies are crucial for prioritizing experimental testing and for providing insights into the structural basis of potential activity.

For related isoxazole derivatives, molecular docking has been employed to elucidate their binding interactions with targets like COX enzymes and kinase domains. These studies often reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-protein complex. For this compound, the 2-methoxyphenyl group, the isoxazole core, and the 5-hydroxyl group would each be expected to play a significant role in defining its binding orientation and affinity within a given active site. The methoxy group, for instance, could act as a hydrogen bond acceptor, while the hydroxyl group could serve as both a hydrogen bond donor and acceptor.

A hypothetical docking study of this compound would involve creating a 3D model of the compound and computationally placing it into the binding sites of various known drug targets. The results would be scored based on the predicted binding energy, providing a rank-ordered list of potential protein partners.

Rational Design and Synthesis of Analogs for Comprehensive SAR Elucidation

The systematic design and synthesis of analogs are fundamental to establishing a comprehensive structure-activity relationship (SAR) profile. For this compound, this would involve the targeted modification of its core structure to probe the influence of different substituents on biological activity.

Key areas for modification would include:

The Phenyl Ring: Altering the position and nature of the substituent on the phenyl ring (e.g., moving the methoxy group to the 3- or 4-position, or replacing it with other electron-donating or electron-withdrawing groups) would provide insights into the electronic and steric requirements for optimal activity.

The Isoxazole Core: While generally a stable scaffold, modifications to the isoxazole ring itself are less common but could be explored to fine-tune electronic properties.

The 5-Position Substituent: The hydroxyl group at the 5-position is a critical feature. Its replacement with other functional groups, such as an amine, a halogen, or a small alkyl chain, would be crucial for understanding its role in target binding.

The synthesis of such analogs would likely follow established synthetic routes for isoxazole derivatives. The resulting compounds would then be subjected to a battery of in vitro biological assays to determine their activity relative to the parent compound, this compound. The data generated from these studies would be essential for constructing a robust SAR model, which could then guide the design of more potent and selective second-generation compounds.

Currently, there are no published reports detailing the synthesis and SAR of a series of analogs based on the this compound scaffold.

Potential Research Avenues and Future Directions

Exploration of Further Chemical Transformations and Derivatizations

The isoxazol-5-ol scaffold is a reactive intermediate capable of undergoing various chemical transformations. Future research should focus on systematically exploring the derivatization of 3-(2-Methoxyphenyl)-1,2-oxazol-5-ol to generate a library of novel compounds with potentially enhanced properties. Key areas of investigation include:

N- and O-Alkylation/Acylation: The acidic proton on the hydroxyl group and the ring nitrogen atom are potential sites for alkylation and acylation reactions. These modifications would yield new series of ethers and esters, altering the compound's lipophilicity and steric profile, which could be crucial for tuning its biological activity or material properties.

Ring-Opening Reactions: Isoxazolone rings can be opened under specific conditions (e.g., reduction or base hydrolysis) to yield valuable acyclic intermediates like β-amino acids or β-keto amides. Investigating these pathways for this compound could provide novel synthetic routes to other important chemical entities.

Condensation Reactions: The active methylene (B1212753) group at the C4 position can participate in condensation reactions with various electrophiles, such as aldehydes and ketones. This allows for the introduction of diverse substituents and the extension of the conjugated system, which could be leveraged for developing new dyes or photoactive materials.

Cross-Coupling Reactions: Should a halogen be introduced onto the phenyl ring or the isoxazole (B147169) core, modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to append a wide variety of functional groups, dramatically expanding the chemical space around the core structure.

Investigation into Advanced Material Science Applications (e.g., optical properties, electronic devices)

Heterocyclic compounds, including isoxazole derivatives, are increasingly recognized for their potential in materials science, particularly in optoelectronics. researchgate.net The electronic properties of this compound, influenced by the electron-donating methoxy (B1213986) group and the conjugated system, make it a candidate for several advanced applications:

Organic Light-Emitting Diodes (OLEDs): The molecular structure could be modified to enhance its fluorescence or phosphorescence, making it a potential component as an emitter or host material in OLED devices.

Nonlinear Optical (NLO) Materials: The presence of donor (methoxy) and acceptor (isoxazolone) moieties suggests potential for NLO properties. Derivatization to enhance intramolecular charge transfer could lead to materials for applications in optical communications and data storage.

Liquid Crystals: Isoxazole derivatives have been shown to exhibit liquid crystalline properties. researchgate.net By attaching long alkyl chains or other mesogenic groups to the this compound core, it may be possible to design novel liquid crystalline materials with specific phase behaviors and thermal ranges.

Development of Integrated Computational and Experimental Methodologies for Compound Characterization

A synergistic approach combining computational chemistry and experimental analysis is crucial for a deep understanding of the structure-property relationships of this compound.

Computational Studies: Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide invaluable predictive insights. epstem.netepstem.net These studies can elucidate molecular geometry, electronic structure, and spectroscopic properties before extensive lab work is undertaken. epstem.net Key parameters to be investigated include:

Optimized Molecular Geometry: Determining bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental to understanding the compound's reactivity and electronic properties. mdpi.com

Molecular Electrostatic Potential (MEP): Mapping the MEP can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Simulated Spectra: Predicting NMR (¹H and ¹³C) chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can aid in the interpretation of experimental data. epstem.netepstem.net

Experimental Validation: The computational predictions must be validated through rigorous experimental characterization.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the solid-state molecular structure, including bond lengths, angles, and intermolecular interactions like hydrogen bonding. nih.govnih.govnih.gov

Spectroscopic Analysis: Comprehensive analysis using NMR, FT-IR, UV-Vis, and mass spectrometry is essential to confirm the identity and purity of the synthesized compound and its derivatives.

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can determine the compound's thermal stability and identify phase transitions, which is particularly relevant for material science applications. najah.edu

MethodologyParameter/TechniqueObjectiveReference Example
ComputationalDFT (e.g., B3LYP/6-311G(d,p))Optimize geometry and calculate electronic properties. mdpi.com
HOMO-LUMO AnalysisDetermine electronic energy gap and reactivity. mdpi.com
MEP MappingPredict reactive sites for chemical transformations. epstem.net
GIAO MethodPredict NMR chemical shifts for structural confirmation. epstem.net
ExperimentalSingle-Crystal X-ray DiffractionDetermine precise solid-state structure and packing. researchgate.netnih.gov
NMR, FT-IR, MSConfirm molecular structure and purity. wpmucdn.commdpi.com
TGA/DSCEvaluate thermal stability and phase behavior. najah.edu

Interdisciplinary Research with Related Heterocyclic Systems and Novel Synthetic Methodologies

The study of this compound should not be conducted in isolation. Broader, interdisciplinary research will maximize its scientific impact.

Structure-Activity/Property Relationship (SAR/SPR) Studies: A systematic comparison with related heterocyclic systems, such as pyrazolones, oxadiazoles, and triazoles, is essential. nih.govnih.govsigmaaldrich.com By varying the heterocyclic core while keeping the 2-methoxyphenyl substituent constant, or vice-versa, researchers can establish clear SAR/SPR models. This knowledge is critical for the rational design of new compounds with tailored biological activities or material characteristics.

Development of Green Synthetic Methodologies: There is a strong impetus to develop environmentally benign synthetic routes. nih.gov Future work could focus on applying green chemistry principles to the synthesis of this compound and its derivatives. This includes exploring multi-component reactions (MCRs), which offer high atom economy and reduced waste, or utilizing novel catalytic systems like nano-catalysts. nih.gov Solvent-free reaction conditions or the use of aqueous media are also important avenues to explore. mdpi.commdpi.com

Biological Screening: Given the wide range of biological activities associated with isoxazoles, a broad screening of this compound and its derivatives is warranted. nih.govsemanticscholar.org Potential activities to investigate include antimicrobial, antifungal, anticancer, and anti-inflammatory effects, building upon the known potential of related scaffolds. nih.govmdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Methoxyphenyl)-1,2-oxazol-5-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via [3+2] cycloaddition reactions. A typical protocol involves reacting acetophenone derivatives with diethyl oxalate in methanol under sodium methoxide catalysis at controlled temperatures (e.g., 0–5°C). Yield optimization requires precise stoichiometric ratios, anhydrous conditions, and gradual reagent addition to minimize side reactions. Elevated temperatures (60–80°C) during cyclization steps improve ring closure efficiency, while pH adjustments (neutral to mildly acidic) stabilize intermediates . Phosphorous oxychloride or acetic anhydride may serve as dehydrating agents for oxazole ring formation in analogous structures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the oxazole ring structure and methoxyphenyl substitution pattern. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation pathways. High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) ensures purity, while IR spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). For analogs, X-ray crystallography resolves stereochemical ambiguities .

Q. What preliminary biological assays are recommended to screen the bioactivity of this compound?

  • Methodological Answer : Begin with in vitro assays:

  • Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination.
  • Antioxidant Potential : DPPH radical scavenging assay or FRAP (ferric reducing antioxidant power) test.
  • Enzyme Inhibition : Fluorescence-based assays targeting acetylcholinesterase (for neurodegenerative applications) or cyclooxygenase (anti-inflammatory activity).
    Reference structurally similar oxazole derivatives showing antifungal and anticancer activities for assay design .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the interaction of this compound with biological targets?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., human serum albumin or kinases). Key steps:

Target Preparation : Retrieve protein structures (PDB ID: 1JK) and remove water/ligands.

Ligand Parameterization : Assign partial charges (e.g., AM1-BCC) and generate conformers.

Docking : Grid-box placement around active sites (e.g., ATP-binding pockets).

MD Simulations : Run 100-ns trajectories (GROMACS/NAMD) to assess binding stability and free energy (MM-PBSA/GBSA).
Compare results with experimental binding affinity data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, solvent effects). Mitigation strategies:

  • Standardization : Use CLSI guidelines for antimicrobial assays; normalize solvent concentrations (DMSO ≤1%).
  • Dose-Response Validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM).
  • Orthogonal Assays : Confirm antioxidant activity via both DPPH and ORAC (oxygen radical absorbance capacity) methods.
    Cross-reference with SAR (structure-activity relationship) studies of analogs to identify critical substituents (e.g., methoxy position impacts solubility and bioactivity) .

Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in drug formulations?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal Stability : Heat samples to 40–60°C for 1–4 weeks; assess decomposition products via LC-MS.
    Oxazole rings are generally stable under physiological pH but may hydrolyze in strongly acidic/basic conditions. Stabilizers like cyclodextrins or liposomal encapsulation improve shelf-life .

Q. What advanced process control (APC) methods enhance reproducibility in scaled-up synthesis?

  • Methodological Answer : Implement APC systems for real-time monitoring:

  • PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy to track reaction progress.
  • Feedback Control : Adjust reagent flow rates based on pH/temperature sensors to maintain optimal conditions.
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent ratio).
    For analogs, APC reduced batch variability by 30% in multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.